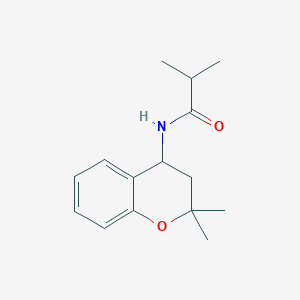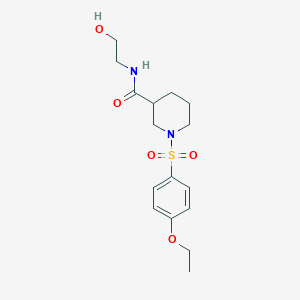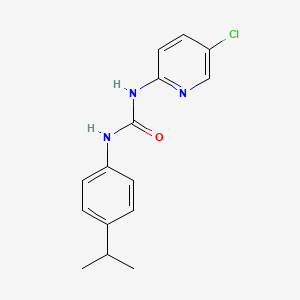![molecular formula C22H32Cl2N2O3 B5354447 N-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B5354447.png)
N-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a methoxy group, and a phenylmethyl group. It is commonly used in various fields such as chemistry, biology, medicine, and industry due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxy-4-[(4-methylphenyl)methoxy]benzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate compound.
Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to yield the corresponding alcohol.
Amination: The alcohol is then reacted with ethylamine under controlled conditions to form the final product.
Dihydrochloride Formation: The final product is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, under mild to moderate temperatures.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving cell signaling pathways and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The morpholine ring and methoxy groups play a crucial role in the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[[3-methoxy-4-[(4-chlorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine
- N-[[3-methoxy-4-[(4-fluorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine
- N-[[3-methoxy-4-[(4-bromophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine
Uniqueness
N-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Propriétés
IUPAC Name |
N-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3.2ClH/c1-18-3-5-19(6-4-18)17-27-21-8-7-20(15-22(21)25-2)16-23-9-10-24-11-13-26-14-12-24;;/h3-8,15,23H,9-14,16-17H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAZRRBEZWIHBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)CNCCN3CCOCC3)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-imino-6-[4-(1-phenylethoxy)benzylidene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5354370.png)
![3-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}propanamide](/img/structure/B5354373.png)
![(1R*,5S*,6r)-3-(2-hydroxy-3,5-dimethylbenzyl)-N-methyl-N-(pyrazin-2-ylmethyl)-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5354378.png)
methanol](/img/structure/B5354383.png)
![3,5-dimethyl-N,N-di(prop-2-en-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B5354392.png)

![(4E)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-(2,4,6-trichlorophenyl)pyrazol-3-one](/img/structure/B5354404.png)
![ethyl 5-methyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5354408.png)
![2-(2-pyridinyl)-5-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}pyrimidine](/img/structure/B5354416.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5354422.png)

![7-(3-chlorophenyl)-4-[(2,2-dimethylcyclopropyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5354436.png)
![N-[5-(3,4-dimethylbenzoyl)-2-morpholin-4-ylphenyl]acetamide](/img/structure/B5354442.png)
